Cas no 1805757-20-3 (2-Cyano-5-mercaptophenylhydrazine)

2-Cyano-5-mercaptophenylhydrazine 化学的及び物理的性質
名前と識別子
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- 2-Cyano-5-mercaptophenylhydrazine
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- インチ: 1S/C7H7N3S/c8-4-5-1-2-6(11)3-7(5)10-9/h1-3,10-11H,9H2
- InChIKey: DCVMAYPOLRZKGJ-UHFFFAOYSA-N
- ほほえんだ: SC1C=CC(C#N)=C(C=1)NN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 174
- トポロジー分子極性表面積: 62.8
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-Cyano-5-mercaptophenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250000585-1g |
2-Cyano-5-mercaptophenylhydrazine |
1805757-20-3 | 98% | 1g |
1,668.15 USD | 2021-06-15 | |
Alichem | A250000585-250mg |
2-Cyano-5-mercaptophenylhydrazine |
1805757-20-3 | 98% | 250mg |
652.80 USD | 2021-06-15 | |
Alichem | A250000585-500mg |
2-Cyano-5-mercaptophenylhydrazine |
1805757-20-3 | 98% | 500mg |
1,009.40 USD | 2021-06-15 |
2-Cyano-5-mercaptophenylhydrazine 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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3. Back matter
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
2-Cyano-5-mercaptophenylhydrazineに関する追加情報
Introduction to 2-Cyano-5-mercaptophenylhydrazine (CAS No. 1805757-20-3)
2-Cyano-5-mercaptophenylhydrazine (CAS No. 1805757-20-3) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits promising biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 2-Cyano-5-mercaptophenylhydrazine.
The chemical structure of 2-Cyano-5-mercaptophenylhydrazine is defined by a phenyl ring substituted with a cyano group at the 2-position and a mercapto group at the 5-position, with a hydrazine moiety attached to the phenyl ring. This unique arrangement of functional groups imparts specific physical and chemical properties to the compound. The cyano group is known for its electron-withdrawing nature, which can influence the reactivity and stability of the molecule. The mercapto group, on the other hand, is highly reactive and can participate in various chemical reactions, including thiol-disulfide exchange and metal coordination.
The synthesis of 2-Cyano-5-mercaptophenylhydrazine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyanophenylhydrazine with thiourea in the presence of an acid catalyst. This reaction leads to the formation of a thiourea intermediate, which is subsequently reduced to yield the desired product. Recent advancements in synthetic methodologies have focused on improving the efficiency and selectivity of these reactions, often employing green chemistry principles to minimize environmental impact.
In terms of physical properties, 2-Cyano-5-mercaptophenylhydrazine is a solid at room temperature with a melting point ranging from 130°C to 135°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various biological assays and pharmaceutical formulations.
The biological activities of 2-Cyano-5-mercaptophenylhydrazine have been extensively studied in recent years. One of its most notable properties is its antioxidant activity. The mercapto group can act as a reducing agent, scavenging free radicals and protecting cells from oxidative damage. This property makes it a potential candidate for the development of anti-inflammatory and neuroprotective agents.
In addition to its antioxidant activity, 2-Cyano-5-mercaptophenylhydrazine has shown promising antitumor effects in preclinical studies. Research has demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways. These findings suggest that it could be developed as a novel anticancer agent for treating various types of cancer.
The pharmacokinetic properties of 2-Cyano-5-mercaptophenylhydrazine have also been investigated to assess its suitability for drug development. Studies have shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further clinical evaluation. However, more research is needed to optimize its pharmacokinetic properties and ensure its safety and efficacy in human subjects.
In conclusion, 2-Cyano-5-mercaptophenylhydrazine (CAS No. 1805757-20-3) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with diverse biological activities, including antioxidant and antitumor effects. Ongoing research continues to explore its therapeutic applications and optimize its properties for drug development. As new findings emerge, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
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